An In-Depth Technical Guide: Tfllr-NH2(tfa) as a Selective PAR1 Agonist Peptide
An In-Depth Technical Guide: Tfllr-NH2(tfa) as a Selective PAR1 Agonist Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tfllr-NH2(tfa), a synthetic peptide widely used as a selective agonist for Protease-Activated Receptor 1 (PAR1). This document details its mechanism of action, signal transduction pathways, quantitative data, and key experimental protocols for its characterization.
Introduction to Tfllr-NH2 and PAR1
Protease-Activated Receptor 1 (PAR1) is a unique member of the G protein-coupled receptor (GPCR) superfamily. Unlike typical GPCRs that are activated by soluble ligands, PAR1 is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases, most notably thrombin.[1][2] This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding intramolecularly to the receptor to initiate signal transduction.[3]
Tfllr-NH2 is a synthetic pentapeptide (Thr-Phe-Leu-Leu-Arg-NH2) that corresponds to a portion of this tethered ligand sequence.[4][5] It functions as a direct and selective PAR1 agonist, capable of activating the receptor without the need for proteolytic cleavage.[6][7] This property makes it an invaluable tool for studying PAR1-mediated physiology and pathophysiology, isolating the receptor's function from the complex activities of proteases like thrombin. The "(tfa)" designation indicates that the peptide is supplied as a trifluoroacetate salt, a common counterion resulting from the solid-phase synthesis and purification process.[8]
Mechanism of Action
Tfllr-NH2 mimics the endogenous activation mechanism of PAR1. By binding to the same site as the tethered ligand, it induces a conformational change in the receptor, leading to the activation of intracellular signaling partners. This direct agonism allows for precise temporal and concentration-dependent control of PAR1 activation in experimental settings.
Signal Transduction Pathways
Upon activation by Tfllr-NH2, PAR1 can couple to several distinct heterotrimeric G protein subfamilies, including Gαq/11, Gαi/o, and Gα12/13, leading to diverse cellular responses.[1][2] Additionally, PAR1 signaling is modulated by β-arrestins.
3.1 Gαq/11-Mediated Calcium Mobilization
The most characterized pathway initiated by PAR1 agonists involves coupling to Gαq/11. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[1][9] This increase in intracellular calcium concentration ([Ca2+]i) is a hallmark of PAR1 activation and a common experimental readout.[4][9]
3.2 β-Arrestin Recruitment and Signaling
Following agonist binding and G protein activation, PAR1 is phosphorylated by GPCR kinases (GRKs). This phosphorylation promotes the binding of β-arrestins. The recruitment of β-arrestins to PAR1 is typically transient.[10] This interaction sterically hinders further G protein coupling, leading to signal desensitization. Beyond this classical role, β-arrestins act as scaffolds for other signaling proteins, initiating a second wave of G protein-independent signaling, such as the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.[10]
Quantitative Agonist Profile
The biological activity of Tfllr-NH2 has been quantified in various in vitro and in vivo systems. The data below is compiled from multiple studies.
| Parameter | Value | Assay System | Key Observation | Reference(s) |
| EC50 | 1.9 μM | [Ca2+]i mobilization in cultured rat neurons | Potency for Gαq/11-mediated signaling | [4][6][9][11] |
| Max [Ca2+]i | 196.5 ± 20.4 nM (above basal) | 10 μM Tfllr-NH2 in cultured rat neurons | Efficacy in mobilizing intracellular calcium | [9] |
| Contraction | 3 - 50 μM | Rat duodenal smooth muscle strips | Induces smooth muscle contraction | [12] |
| Relaxation | 0.3 - 50 μM | Rat duodenal smooth muscle strips | Can also induce smooth muscle relaxation | [12] |
| Plasma Extravasation | 3 μmol/kg (IV) | In vivo mouse model | Stimulates a 2-8 fold increase in vascular permeability | [9][12] |
Key Experimental Protocols and Methodologies
5.1 Intracellular Calcium ([Ca2+]i) Mobilization Assay
This assay is fundamental for quantifying the potency (EC50) of PAR1 agonists that signal through the Gαq/11 pathway.
Protocol Outline:
-
Cell Culture: Plate primary neurons or PAR1-expressing cell lines on coverslips.[6][9]
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) to allow it to enter the cells and be cleaved into its active form.[9]
-
Baseline Measurement: Mount the coverslip on a microscope equipped for ratiometric fluorescence imaging. Perfuse with a buffer solution and record the baseline fluorescence ratio.[9]
-
Agonist Stimulation: Perfuse cells with varying concentrations of Tfllr-NH2.
-
Data Acquisition: Record the change in fluorescence ratio over time, which corresponds to the change in [Ca2+]i.
-
Analysis: Calculate the peak increase in [Ca2+]i above baseline for each concentration. Plot the concentration-response curve and fit to a sigmoidal model to determine the EC50.[9]
5.2 In Vivo Plasma Extravasation (Evans Blue) Assay
This protocol assesses the ability of Tfllr-NH2 to induce vascular permeability and edema in an animal model, a key inflammatory response mediated by PAR1 on sensory nerves.[9]
Protocol Outline:
-
Animal Preparation: Anesthetize mice.[9]
-
Injection: Co-inject Tfllr-NH2 (e.g., 3 μmol/kg) and Evans blue dye (which binds to plasma albumin) intravenously via the tail vein.[9]
-
Circulation: Allow the agents to circulate for a defined period (e.g., 10 minutes).[9]
-
Perfusion: Transcardially perfuse the animal with saline to remove dye from the vascular compartment, leaving only the extravasated dye in the tissues.[9]
-
Tissue Harvest: Excise tissues of interest (e.g., bladder, stomach, paw).[9]
-
Dye Extraction: Incubate the tissues in formamide for 48 hours to extract the Evans blue dye.[9]
-
Quantification: Measure the absorbance of the formamide extract spectrophotometrically (at ~650 nm) and quantify the amount of dye per gram of tissue.[9]
References
- 1. Protease-Activated Receptor 1 (PAR1) coupling to Gq/11 but not to Gi/o or G12/13 is mediated by discrete amino acids within the receptor second intracellular loop - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAR1 and PAR2 Couple to Overlapping and Distinct Sets of G Proteins and Linked Signaling Pathways to Differentially Regulate Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innopep.com [innopep.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TFLLR-NH2 | PAR1 agonist | Hello Bio [hellobio.com]
- 6. TFLLR-NH2 | CAS:197794-83-5 | PAR1 selective agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Effects of thrombin, PAR-1 activating peptide and a PAR-1 antagonist on umbilical artery resistance in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TFLLR-NH2 peptide [novoprolabs.com]
- 9. Agonists of proteinase-activated receptor 1 induce plasma extravasation by a neurogenic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transactivation of the PAR1-PAR2 Heterodimer by Thrombin Elicits β-Arrestin-mediated Endosomal Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
